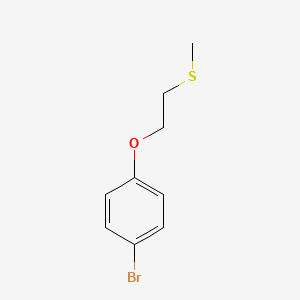

1-(4-Bromophenoxy)-2-methylthioethane

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11BrOS |

|---|---|

Poids moléculaire |

247.15 g/mol |

Nom IUPAC |

1-bromo-4-(2-methylsulfanylethoxy)benzene |

InChI |

InChI=1S/C9H11BrOS/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |

Clé InChI |

WOQLPFZINZLWGE-UHFFFAOYSA-N |

SMILES canonique |

CSCCOC1=CC=C(C=C1)Br |

Origine du produit |

United States |

Mechanistic Investigations of Reactions Involving 1 4 Bromophenoxy 2 Methylthioethane

Elucidation of Reaction Mechanisms in Etherification Processes

The ether linkage in 1-(4-bromophenoxy)-2-methylthioethane is typically formed through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction involves the displacement of a leaving group by an alkoxide nucleophile. In the context of synthesizing this compound, this would involve the reaction of 4-bromophenoxide with a suitable electrophile such as 2-chloroethyl methyl sulfide (B99878).

The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. byjus.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. wikipedia.orgchemicalnote.com This backside attack leads to an inversion of stereochemistry at the carbon center, although in the case of 2-chloroethyl methyl sulfide, the electrophilic carbon is not a stereocenter.

The transition state of this S(_N)2 reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile (4-bromophenoxide) and the departing leaving group (chloride) are partially bonded to the carbon. jove.comucalgary.calibretexts.org The geometry of this transition state is trigonal bipyramidal. jove.com The rate of the S(_N)2 reaction is sensitive to steric hindrance at the electrophilic carbon. wikipedia.orgmasterorganicchemistry.com Since 2-chloroethyl methyl sulfide is a primary halide, it is an excellent substrate for this type of reaction, leading to efficient ether formation. chemicalnote.comkhanacademy.org

Mechanistic Pathways of Thioether Formation and Transformation

The thioether group in this compound can be introduced via a similar S(_N)2 mechanism, where a thiolate nucleophile displaces a leaving group. For instance, the reaction of 2-(4-bromophenoxy)ethyl chloride with sodium thiomethoxide would yield the target molecule. The thiolate anion is an excellent nucleophile, and the reaction with a primary alkyl halide is typically rapid and efficient. masterorganicchemistry.comyoutube.com

Transformations of the thioether moiety often involve oxidation reactions. The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidation reactions typically proceed through nucleophilic attack of the sulfur atom on an electrophilic oxygen source, such as a peroxy acid. The mechanism involves the formation of a transient intermediate which then collapses to the oxidized product.

Understanding Aryl Halide Reactivity in Cross-Coupling and Substitution Reactions

The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for a variety of cross-coupling reactions. Palladium- and copper-catalyzed reactions are the most common methods for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide position.

Palladium-Catalyzed Cross-Coupling:

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwhiterose.ac.uk

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. nih.gov

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or a thiol in C-S coupling) transfers its organic group to the palladium center. nih.govacs.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.gov

The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of these reactions. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. researchgate.net

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed C-S cross-coupling reactions, also known as Ullmann-type reactions, provide an alternative to palladium-based methods. The mechanism of these reactions is still a subject of investigation but is thought to involve either an oxidative addition/reductive elimination pathway with Cu(I)/Cu(III) intermediates or a single-electron transfer (SET) mechanism involving radical intermediates. nih.govacs.orgorganic-chemistry.org In a photoinduced copper-catalyzed coupling, irradiation of a copper(I)-thiolate complex can lead to an excited state that facilitates electron transfer to the aryl halide, generating an aryl radical which then combines with the copper(II)-thiolate. nih.gov

The reactivity of aryl halides in these cross-coupling reactions generally follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. pharmaguideline.com

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

Kinetics:

The rates of the reactions involved in the synthesis and transformation of this compound are governed by the principles of chemical kinetics.

Etherification and Thioetherification (S(_N)2): The rate of these reactions is dependent on the concentrations of both the nucleophile and the alkyl halide, following second-order kinetics (Rate = k[Nucleophile][Alkyl Halide]). chemicalnote.commasterorganicchemistry.compharmaguideline.com The rate constant, k, is influenced by factors such as the nature of the leaving group, the nucleophilicity of the attacking species, the steric hindrance of the substrate, and the solvent. wikipedia.org

| Factor | Effect on S(_N)2 Reaction Rate |

| Substrate | Methyl > Primary > Secondary >> Tertiary |

| Leaving Group | I > Br > Cl > F |

| Nucleophile | Stronger nucleophiles react faster |

| Solvent | Polar aprotic solvents are preferred |

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions can be complex, often depending on the specific catalyst, ligands, and reaction conditions. The rate-determining step can vary, but it is often the oxidative addition or the reductive elimination. researchgate.net

Thermodynamics:

The feasibility of the synthetic steps is determined by their thermodynamic properties, specifically the change in Gibbs free energy ((\Delta)G).

Etherification: The formation of ethers from alcohols and alkyl halides is generally an exothermic process and thermodynamically favorable. acs.orgresearchgate.net The equilibrium constant for these reactions is typically large, leading to high yields of the desired product. mdpi.comnih.govacs.org

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, a combination of experimental techniques and computational studies can provide valuable insights.

S(_N)2 Reactions: The transition state in an S(_N)2 reaction is a high-energy, fleeting species that cannot be isolated. ucalgary.calibretexts.orglibretexts.org Its existence is inferred from kinetic data and stereochemical outcomes. Computational chemistry can be used to model the structure and energy of the pentacoordinate transition state. jove.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle involves several palladium intermediates. In some cases, these intermediates can be isolated and characterized by techniques such as NMR spectroscopy and X-ray crystallography. For example, the oxidative addition product, an arylpalladium(II) halide complex, is a key intermediate that has been extensively studied. nih.govacs.org The transmetalation and reductive elimination steps also proceed through distinct intermediate complexes. whiterose.ac.ukacs.org

Copper-Catalyzed Cross-Coupling: Mechanistic studies have provided evidence for the involvement of various copper intermediates. For instance, in C-S coupling reactions, copper(I)-thiolate complexes have been identified as key species. nih.gov The potential involvement of higher oxidation state copper intermediates, such as Cu(III), is an active area of research. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 1-(4-Bromophenoxy)-2-methylthioethane can be determined.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups, and the methyl group.

The protons on the p-substituted benzene (B151609) ring will appear as two doublets due to coupling with their adjacent protons. The protons closer to the electron-withdrawing bromine atom are expected to be slightly downfield compared to those closer to the electron-donating ether group. The two methylene groups (-O-CH₂- and -S-CH₂-) will each present as a triplet, a result of coupling with the protons on the adjacent methylene group. The methyl protons of the methylthio group (-S-CH₃) will appear as a singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Ha) | 7.35-7.45 | Doublet | 8.0-9.0 |

| Aromatic (Hb) | 6.80-6.90 | Doublet | 8.0-9.0 |

| -O-CH₂- | 4.05-4.15 | Triplet | 6.5-7.5 |

| -S-CH₂- | 2.85-2.95 | Triplet | 6.5-7.5 |

| -S-CH₃ | 2.10-2.20 | Singlet | N/A |

Disclaimer: The data in this table is predicted based on analogous structures and has not been experimentally verified for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct peaks for each unique carbon atom.

The aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and deshielding effects. The carbon attached to the oxygen of the ether (C-O) will also be significantly downfield. The two methylene carbons and the methyl carbon will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and sulfur).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 157-159 |

| C-H (Aromatic) | 132-134 |

| C-H (Aromatic) | 116-118 |

| C-Br (Aromatic) | 113-115 |

| -O-CH₂- | 68-72 |

| -S-CH₂- | 34-38 |

| -S-CH₃ | 15-17 |

Disclaimer: The data in this table is predicted based on analogous structures and has not been experimentally verified for this compound.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene groups, showing a cross-peak between the triplets corresponding to the -O-CH₂- and -S-CH₂- protons. It would also show correlations between the adjacent aromatic protons. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. youtube.comprinceton.edusdsu.edu This would definitively assign the proton signals to their corresponding carbon signals, for instance, linking the triplet at ~4.1 ppm to the carbon at ~70 ppm (-O-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. rsc.orgyoutube.comprinceton.edu This is invaluable for connecting the different fragments of the molecule. For example, correlations would be expected between the -O-CH₂- protons and the aromatic C-O carbon, and between the -S-CH₂- protons and the -S-CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. rsc.orgresearchgate.net In this case, it could show correlations between the aromatic protons and the -O-CH₂- protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound (C₉H₁₁BrOS):

| Ion | Calculated m/z |

| [C₉H₁₁⁷⁹BrOS]⁺ | 245.9768 |

| [C₉H₁₁⁸¹BrOS]⁺ | 247.9748 |

Disclaimer: The data in this table is predicted and has not been experimentally verified for this compound.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The fragmentation pattern provides valuable information about the molecule's structure.

Key fragmentation pathways for this compound would likely involve cleavage of the ether and thioether bonds. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. libretexts.orgmiamioh.edu For thioethers, fragmentation often occurs at the C-S bond. miamioh.edu The presence of the stable aromatic ring would lead to prominent aromatic fragment ions.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:

| m/z (for ⁷⁹Br) | Possible Fragment Structure |

| 171/173 | [BrC₆H₄O]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 75 | [CH₂SCH₃]⁺ |

| 61 | [CH₂S]⁺• |

| 47 | [CH₃S]⁺ |

Disclaimer: The data in this table is predicted based on general fragmentation principles and has not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic ring, ether linkage, alkyl chain, and thioether group.

Aromatic C-H Stretching: The presence of the benzene ring would likely result in sharp absorption bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethane (B1197151) and methylthio moieties would produce strong absorptions in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds in the p-substituted benzene ring are expected to appear as one or more sharp peaks in the 1450-1600 cm⁻¹ region.

Aryl Ether C-O Stretching: The stretching vibration of the aryl-O bond (C₆H₄-O) is anticipated to produce a strong, characteristic band around 1200-1260 cm⁻¹. The alkyl-O stretch (O-CH₂) would likely appear in the 1000-1150 cm⁻¹ region.

C-S Stretching: The thioether (C-S) linkage is expected to show a weak absorption in the 600-800 cm⁻¹ region.

C-Br Stretching: A medium to strong absorption corresponding to the C-Br bond on the aromatic ring would be expected in the 500-650 cm⁻¹ range.

p-Substitution Pattern: The para-substitution on the benzene ring should give rise to a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl-O-Alkyl Ether | C-O Asymmetric Stretch | 1200 - 1260 |

| Aryl-O-Alkyl Ether | C-O Symmetric Stretch | 1000 - 1150 |

| Thioether | C-S Stretch | 600 - 800 |

| Aryl Bromide | C-Br Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-bromophenoxy moiety. The benzene ring is the primary chromophore.

π → π* Transitions: The aromatic ring will exhibit strong absorptions due to π → π* transitions. For substituted benzenes, two main bands are typically observed: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). The presence of the bromine atom and the ether oxygen, both having non-bonding electrons, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity.

n → π* Transitions: The non-bonding electrons on the oxygen and sulfur atoms could potentially lead to weak n → π* transitions, though these are often obscured by the much stronger π → π* absorptions of the aromatic ring.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* (E2-band) | Substituted Benzene Ring | ~220 - 240 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique requires the growth of a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles.

If a single crystal of this compound could be grown, XRD analysis would provide invaluable information, including:

Confirmation of the molecular connectivity.

Precise bond lengths and angles for all bonds, including C-O, C-S, C-Br, and those within the aromatic ring.

The conformation of the flexible ethylthioethane chain relative to the planar aromatic ring.

Details of intermolecular interactions (e.g., van der Waals forces) that govern the crystal packing.

Without experimental data, no specific crystallographic parameters can be provided.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for its isolation from reaction byproducts or starting materials.

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. A sample is vaporized and injected into a column, and separation occurs as the analyte is carried by a carrier gas and interacts with a stationary phase lining the column.

Given its molecular weight and the likely boiling point, this compound should be amenable to GC analysis.

Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be an excellent method to determine the purity of a sample. The presence of multiple peaks would indicate impurities.

Stationary Phase: A non-polar or mid-polarity column (e.g., based on polydimethylsiloxane (B3030410) with a small percentage of phenyl substitution) would likely be suitable for separation.

Operating Conditions: Typical conditions would involve an injection port temperature high enough to ensure rapid vaporization without decomposition and a programmed temperature ramp for the column to ensure good separation and peak shape.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. It is suitable for a wide range of compounds, including those that are not volatile enough for GC.

HPLC would be a primary tool for both the analysis and purification of this compound.

Mode of Separation: Reversed-phase HPLC would be the most probable mode of analysis. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). The compound, being moderately non-polar, would be well-retained and separated from more polar or less polar impurities.

Detection: A UV detector would be highly effective, set to one of the absorption maxima of the 4-bromophenoxy chromophore (e.g., ~225 nm or ~275 nm) to ensure sensitive detection.

Purity and Isolation: Analytical HPLC would provide high-resolution separation for purity determination, with purity often calculated from the relative peak areas. Preparative HPLC, using a larger column, could be employed to isolate the pure compound from a crude reaction mixture.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational Chemistry and Theoretical Studies of 1 4 Bromophenoxy 2 Methylthioethane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(4-Bromophenoxy)-2-methylthioethane. These calculations, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and bonding. A key aspect of this analysis involves the examination of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, these calculations would reveal how the electron-withdrawing bromine atom and the electron-donating ether and thioether groups influence the electronic environment of the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, providing insight into intramolecular stabilization energies. For instance, the interaction between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of adjacent sigma bonds can be quantified, revealing the nature and strength of hyperconjugative effects within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative of typical results from quantum chemical calculations and is not based on published experimental data for this specific molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.25 |

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry.

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed structural model.

Table 2: Selected Optimized Geometrical Parameters (Illustrative) for this compound calculated using DFT Note: This data is hypothetical and serves to illustrate the output of a DFT calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | C-O-C | 118.5 |

| C-O | 1.375 | C-S-C | 105.2 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethylthioethane chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step.

The results of a conformational analysis are often visualized as a potential energy surface (PES) map. The PES shows the energy of the molecule as a function of one or more dihedral angles. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, key rotations would be around the C-O, O-C, and C-S bonds. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated, typically by referencing them to a standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Visible absorption. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data Note: The experimental data is hypothetical for the purpose of illustration.

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) for -O-CH₂- | 4.15 | 4.12 |

| ¹³C NMR (δ, ppm) for C-Br | 115.8 | 116.2 |

| IR (cm⁻¹) for C-O stretch | 1245 | 1248 |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. This involves mapping the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding reaction kinetics and for predicting how changes in the molecular structure might affect the reaction rate. For example, theoretical modeling could be used to study the nucleophilic substitution at the carbon atom attached to the bromine, providing insights into the reaction's feasibility and mechanism.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups within 1-(4-bromophenoxy)-2-methylthioethane endows it with considerable utility as a synthetic intermediate. Chemists can selectively address each of these moieties to construct complex molecular frameworks.

Exploitation of the Aryl Bromide Moiety in Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a powerful method for synthesizing biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, providing a direct route to substituted styrenyl ethers. These products can serve as monomers or as intermediates for further elaboration.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, yielding an arylethynyl derivative. The resulting internal alkynes are valuable precursors for a wide range of organic transformations.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of arylamines from the aryl bromide precursor. This is a key transformation in the synthesis of many biologically active compounds.

| Cross-Coupling Reaction | Reactant | Product Type | Significance |

| Suzuki-Miyaura | Organoboron Reagent | Biaryl Ether | Access to complex aromatic systems |

| Heck | Alkene | Substituted Styrenyl Ether | Formation of C(sp²)-C(sp²) bonds |

| Sonogashira | Terminal Alkyne | Arylethynyl Ether | Synthesis of conjugated systems |

| Buchwald-Hartwig | Amine | N-Aryl Ether | Formation of C-N bonds |

Utilization of the Thioether Group in Further Transformations

The methylthioether group (-SMe) is not merely a passive spectator in the molecular structure. It can be readily transformed into other functional groups, further expanding the synthetic utility of this compound.

Oxidation to Sulfoxides and Sulfones: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These higher oxidation state sulfur compounds have distinct chemical properties and are often found in biologically active molecules and functional materials.

Pummerer Rearrangement: Derivatives of the corresponding sulfoxide can undergo the Pummerer rearrangement to introduce further functionality at the carbon adjacent to the sulfur atom.

Coordination Chemistry: The sulfur atom of the thioether possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to various metal centers. This property can be exploited in the design of novel catalysts or functional metal-organic frameworks.

Functionalization and Modification of the Phenoxy Ether Linkage

While the phenoxy ether linkage is generally more stable than the aryl bromide or thioether, it is not entirely inert. Under specific conditions, cleavage of the ether bond can be achieved, providing another avenue for molecular diversification. This allows for the unmasking of a phenol (B47542) group, which can then participate in a host of other chemical reactions.

Precursor for Complex Organic Molecules and Natural Product Synthesis Scaffolds

The ability to sequentially or orthogonally functionalize the different moieties of this compound makes it an attractive starting material for the synthesis of more complex molecules. By carefully planning a synthetic route, chemists can leverage this compound as a scaffold to build intricate architectures, including those found in natural products or their analogues. The combination of cross-coupling reactions at the aryl bromide site and transformations of the thioether group allows for the rapid assembly of molecular complexity from a relatively simple starting material.

Development of Novel Organic Reagents and Catalysts from Structural Motifs

The structural motifs present in this compound can be incorporated into the design of new organic reagents and catalysts. For example, by attaching a catalytically active group through a cross-coupling reaction, it is possible to create a bespoke catalyst with tailored properties. The thioether group can also play a role in directing or stabilizing a catalytic center, potentially leading to enhanced reactivity or selectivity.

Intermediate in the Synthesis of Advanced Materials

The functional handles on this compound make it a promising intermediate for the synthesis of advanced materials. The ability to introduce new functionalities via the aryl bromide and the potential to manipulate the sulfur-containing side chain open up possibilities for creating materials with specific electronic or optical properties.

Conductive Polymers: The aryl bromide can be used as a point of polymerization, for instance, in Suzuki polycondensation, to form conjugated polymers. The presence of the sulfur atom in the side chain could modulate the electronic properties of the resulting polymer.

Optoelectronic Compounds: The introduction of chromophores or other photoactive groups through cross-coupling reactions could lead to the synthesis of novel optoelectronic materials. The thioether and its oxidized derivatives (sulfoxides and sulfones) can influence the photophysical properties of these compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenoxy)-2-methylthioethane, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A two-step approach is recommended:

Step 1: React 4-bromophenol with a thiol-containing precursor (e.g., 2-methylthioethanol) under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile.

Step 2: Purify intermediates via column chromatography and confirm purity using TLC or HPLC.

Optimization Strategies:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.

- Yield Improvement: Excess thiol (1.2–1.5 equiv) ensures complete conversion of the bromophenol derivative.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

Methodological Answer: Primary Techniques:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for unambiguous identification of methylthio and bromophenoxy groups.

- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., bromine’s M+2 peak).

- X-ray Crystallography: Resolve ambiguities in stereochemistry (if crystallizable) by comparing bond lengths and angles to structurally similar compounds .

Resolving Data Conflicts:

- Variable Temperature NMR: Use to distinguish dynamic effects (e.g., rotational barriers) from structural isomers.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments.

Example: In a related bromophenoxy compound, crystallographic data revealed head-to-head molecular stacking, clarifying ambiguous NOE correlations .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom activates the aromatic ring for electrophilic substitution, while the methylthio group acts as a weak electron donor via hyperconjugation. This dual electronic profile enables:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids to replace bromine with aryl groups.

- Ulmann Coupling: Optimize CuI/ligand systems for C–S bond formation.

Key Considerations:

- Solvent Effects: Dioxane or toluene enhances Pd-catalyzed coupling efficiency.

- Side Reactions: Competing C–S bond cleavage can occur under strong reducing conditions; monitor via LC-MS.

Q. What mechanistic insights support the potential of this compound as a CLC-1 ion channel inhibitor?

Methodological Answer: Hypothesis: The bromophenoxy moiety may mimic endogenous ligands, while the methylthio group enhances membrane permeability.

Experimental Design:

In Silico Docking: Use AutoDock Vina to model interactions with CLC-1’s pore domain (PDB: 1OTS).

Electrophysiology: Perform patch-clamp assays on HEK293 cells expressing CLC-1 to measure current inhibition (IC₅₀).

SAR Studies: Synthesize analogs (e.g., replacing bromine with chlorine) to assess pharmacophore requirements.

Key Findings from Analogs:

Q. How can researchers resolve contradictions in the compound’s reported biological activity across studies?

Methodological Answer: Root Causes of Contradictions:

- Purity Discrepancies: Impurities >2% (e.g., unreacted bromophenol) can skew bioactivity data.

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

Resolution Strategies:

Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, neutral red uptake).

Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify trends.

Orthogonal Assays: Validate antimicrobial activity via both disk diffusion and microdilution methods.

Example: In thiophene-based analogs, discrepancies in antifungal activity were resolved by controlling solvent (DMSO vs. ethanol) and inoculum size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.